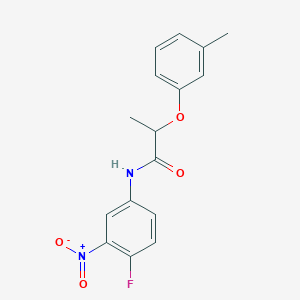![molecular formula C13H12ClN5O3 B451278 4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B451278.png)
4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H12ClN5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Métodos De Preparación
The synthesis of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with 2-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified by recrystallization .
Análisis De Reacciones Químicas
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Aplicaciones Científicas De Investigación
4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-chloro-N’-{2-nitrobenzylidene}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide include:
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
Indole derivatives: These compounds also contain nitrogen heterocycles and have been studied for their biological activities, such as anti-inflammatory and analgesic effects.
Propiedades
Fórmula molecular |
C13H12ClN5O3 |
|---|---|
Peso molecular |
321.72g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12ClN5O3/c1-8-11(14)12(18(2)17-8)13(20)16-15-7-9-5-3-4-6-10(9)19(21)22/h3-7H,1-2H3,(H,16,20)/b15-7+ |
Clave InChI |
TXJGGPNGZXWKRK-VIZOYTHASA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C |
SMILES isomérico |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B451195.png)


![N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B451203.png)
![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451204.png)

![Ethyl 2-[({4-nitrophenyl}acetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451211.png)

![6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451213.png)

![N'-[4-(allyloxy)benzylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B451215.png)
![{[(3,5-Dibromo-2-propoxyphenyl)methylidene]amino}urea](/img/structure/B451217.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)cyclohexanecarbohydrazide](/img/structure/B451218.png)
![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B451221.png)
